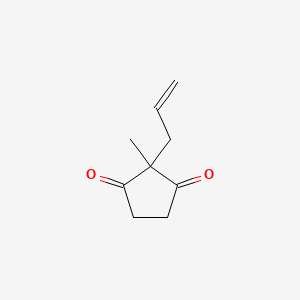

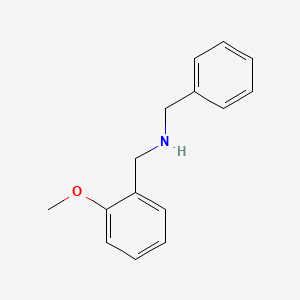

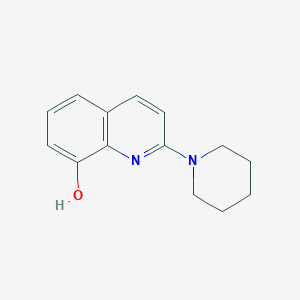

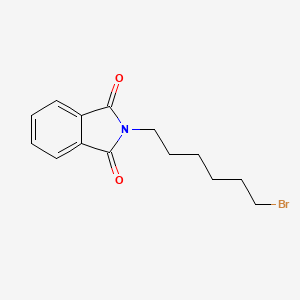

Benzyl-(2-methoxybenzyl)amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzyl-(2-methoxybenzyl)amine and its derivatives involves various chemical processes. For instance, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, was synthesized through a single-step process exhibiting potential as a skin whitening agent due to its ability to inhibit melanin production (Choi et al., 2002). Another study highlighted the synthesis of novel methoxybenzyl-containing quaternary ammonium surfactants, indicating their higher surface activity compared to traditional surfactants (Zhao et al., 2014).

Molecular Structure Analysis

The molecular structure and spectral characterization of (E)-N-(2-methoxy benzylidene) anthracene-2-amine and its metal complexes have been thoroughly investigated. These studies employed techniques like FT-IR, Fluorescence, EPR, and NMR spectra, revealing a four-coordinated geometry of the metal complexes (Aravindan et al., 2020).

Chemical Reactions and Properties

Research on benzyl-(2-methoxybenzyl)amine derivatives has shown varied chemical reactivity and properties. For instance, the selective hydrogenolysis of the benzyl protecting group in the presence of MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups has been documented, highlighting its applicability in the synthesis of macrolide and polyether antibiotics (Oikawa et al., 1985).

Physical Properties Analysis

The physical properties, such as surface activity and aggregation behavior in aqueous solutions, of methoxybenzyl-containing quaternary ammonium surfactants were studied. These compounds demonstrated lower critical micelle concentration (CMC) and higher aggregation capability, indicating enhanced surface activity (Zhao et al., 2014).

Chemical Properties Analysis

The chemical properties of benzyl-(2-methoxybenzyl)amine derivatives have been explored in various studies. The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, for example, demonstrated potent antimicrobial activities, providing insights into the compound's chemical behavior and potential applications in medical chemistry (Raju et al., 2010).

Applications De Recherche Scientifique

Application 1: Photochemical Benzylic Bromination

- Scientific Field : Organic & Biomolecular Chemistry

- Summary of the Application : This research focuses on the use of Benzyl-(2-methoxybenzyl)amine in photochemical benzylic bromination in continuous flow . The process involves the use of BrCCl3, a rarely used benzylic brominating reagent with complementary reactivity to other reagents .

- Methods of Application : The reactivity of BrCCl3 has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This has led to the development of a p-methoxybenzyl bromide generator for PMB protection .

- Results or Outcomes : The method was successfully demonstrated on a pharmaceutically relevant intermediate on an 11g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

Application 2: Thiol Catalyzed Aerobic Debenzylation

- Scientific Field : Organic Chemistry

- Summary of the Application : This research reports a radical method for the removal of benzyl and p-methoxybenzyl groups from amines and alcohols using a selective hydrogen-atom abstraction under aerobic conditions .

- Methods of Application : The key usage of the strongly electrophilic thiyl radical derived from commercially available pentafluorothiophenol allowed for a chemoselective abstraction process .

- Results or Outcomes : The paper does not provide specific quantitative data or statistical analyses .

Application 3: Protection of Amino Groups in Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : This research focuses on the protection of amino groups in synthesis . Amino groups are particularly susceptible to reactions with a wide variety of reagents, especially oxidizing reagents, alkylating reagents, and many carbonyl compounds .

- Methods of Application : The simplest way to protect the amine function is to convert the amine to an ammonium salt with an acid . Protonation amounts to protection of the amine function .

- Results or Outcomes : Examples are known in which amines indeed can be protected in this manner, but unless the acid concentration is very high, there will be a significant proportion of unprotected free base present .

Application 4: Protecting Groups in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : This research reports a method for the removal of protecting groups in organic synthesis .

- Methods of Application : The key usage of the strongly electrophilic thiyl radical derived from commercially available pentafluorothiophenol allowed for a chemoselective abstraction process .

- Results or Outcomes : The paper does not provide specific quantitative data or statistical analyses .

Application 5: Synthesis of Organonitrogen Compounds

- Scientific Field : Organic Chemistry

- Summary of the Application : This research focuses on the synthesis of organonitrogen compounds . Amino groups are particularly susceptible to reactions with a wide variety of reagents, especially oxidizing reagents, alkylating reagents, and many carbonyl compounds .

- Methods of Application : The simplest way to protect the amine function is to convert the amine to an ammonium salt with an acid . Protonation amounts to protection of the amine function .

- Results or Outcomes : Examples are known in which amines indeed can be protected in this manner, but unless the acid concentration is very high, there will be a significant proportion of unprotected free base present .

Application 6: Removal of Protecting Groups in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : This research reports a method for the removal of protecting groups in organic synthesis .

- Methods of Application : The key usage of the strongly electrophilic thiyl radical derived from commercially available pentafluorothiophenol allowed for a chemoselective abstraction process .

- Results or Outcomes : The paper does not provide specific quantitative data or statistical analyses .

Safety And Hazards

Orientations Futures

Benzyl-(2-methoxybenzyl)amine is primarily used in research and industrial applications. Its future directions could involve further exploration of its properties and potential applications in various fields.

Relevant Papers One relevant paper discusses a radical method for the removal of benzyl and p-methoxybenzyl groups from amines and alcohols using a selective hydrogen-atom abstraction under aerobic conditions . Another paper discusses the synthesis of secondary amines via amination of alcohols .

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRPWRHFPWEBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990154 | |

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-methoxybenzyl)amine | |

CAS RN |

69875-89-4 | |

| Record name | 69875-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)

![1-Azabicyclo[2.2.2]octane-4-methanol](/img/structure/B1267026.png)